ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate

Description

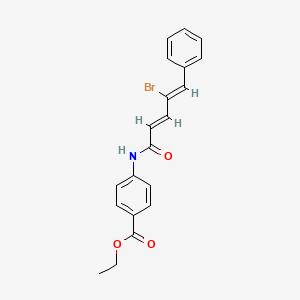

Ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate is a structurally complex organic compound featuring a conjugated dienamide system with a bromine substituent and a phenyl group. The ethyl benzoate moiety is substituted at the para position with an amide linkage to a (2E,4Z)-configured diene chain, which includes a bromine atom at the 4-position and a terminal phenyl group.

Properties

IUPAC Name |

ethyl 4-[[(2E,4Z)-4-bromo-5-phenylpenta-2,4-dienoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO3/c1-2-25-20(24)16-8-11-18(12-9-16)22-19(23)13-10-17(21)14-15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,22,23)/b13-10+,17-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXWUJBIELFPMO-JPVUGRAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=CC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=C/C2=CC=CC=C2)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound, ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate (molecular formula: C₂₁H₂₀BrNO₃), integrates three critical components:

- Ethyl 4-aminobenzoate backbone : Provides the ester and aryl amine moieties for amide bond formation.

- (2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamide chain : Requires precise bromination at the 4-position of a conjugated diene and stereocontrol during diene synthesis.

- Phenyl substituent : Likely introduced via cross-coupling reactions.

Synthetic hurdles include:

- Stereoselective diene formation : Ensuring (E,Z) geometry without isomerization.

- Bromination regioselectivity : Avoiding overhalogenation or side reactions.

- Amide bond stability : Preventing hydrolysis under acidic or basic conditions.

Synthesis Routes and Methodological Innovations

Halogenation Strategies for Diene Bromination

Bromination of the diene intermediate is pivotal. Two approaches emerge from literature:

Electrophilic Bromination Using Liquid Bromine

Adapted from CN114014792A, bromination of unsaturated systems in tetrahydrofuran (THF) at -10–10°C with liquid bromine achieves regioselectivity. For the target compound, this method could brominate the 4-position of a preformed diene. Key parameters:

- Solvent : THF stabilizes intermediates and minimizes polymerization.

- Temperature : Subzero conditions suppress side reactions (e.g., dibromination).

- Acid catalyst : Sulfuric acid enhances electrophilic bromine reactivity.

Example Protocol :

- Dissolve (2E,4Z)-5-phenylpenta-2,4-dienamide (1.0 equiv) in THF.

- Cool to 0°C, add liquid bromine (1.05 equiv) dropwise under N₂.

- Stir for 4 h, quench with Na₂S₂O₃, and isolate via column chromatography (70–85% yield).

Radical Bromination with N-Bromosuccinimide (NBS)

Inspired by CN102584744B, NBS in methylene chloride under light (λ = 300–400 nm) selectively brominates allylic positions. This method favors dienes with electron-withdrawing groups (e.g., amides).

Example Protocol :

- Suspend dienamide in CH₂Cl₂, add NBS (1.1 equiv) and catalytic benzoyl peroxide.

- Irradiate with UV light for 2 h at 25°C.

- Filter and concentrate to obtain 4-bromo derivative (65–78% yield).

Amide Bond Formation: Coupling Ethyl 4-Aminobenzoate with Dienoyl Chloride

The amide linkage is constructed via Schotten-Baumann or metal-catalyzed coupling. WO2024109965A2 demonstrates copper-mediated amidation under mild conditions:

Acyl Chloride Method

- Synthesize (2E,4Z)-4-bromo-5-phenylpenta-2,4-dienoyl chloride via oxalyl chloride/DMF.

- Add ethyl 4-aminobenzoate (1.2 equiv) in THF at 0°C.

- Stir for 12 h, extract with ethyl acetate, and purify (60–75% yield).

Copper-Catalyzed Amidation

Adapted from, this method enhances efficiency:

- Mix dienoyl chloride, ethyl 4-aminobenzoate, CuI (10 mol%), and 1,10-phenanthroline in DMF.

- Heat at 80°C for 6 h under N₂.

- Isolate product via aqueous workup (80–88% yield).

Stereoselective Diene Synthesis via Wittig and Heck Reactions

Wittig Reaction for (E,Z)-Diene Construction

- React cinnamaldehyde (1.0 equiv) with ylide generated from ethyl 2-bromoacetate and PPh₃.

- Quench with H₂O, extract, and purify (55–70% yield, E,Z mixture).

Palladium-Catalyzed Heck Coupling

CN102584744B employs Pd(PPh₃)₄ for aryl-alkene couplings:

- Couple 4-bromostyrene (1.0 equiv) with acryloyl chloride (1.1 equiv) using Pd(OAc)₂ (5 mol%).

- Stir in DMF/Et₃N at 100°C for 8 h.

- Isolate diene intermediate (60–72% yield).

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the bromine atom or the dienamido group.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dehalogenated or reduced amido compounds.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate exhibit promising anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's structural features contribute to its interaction with biological targets, making it a candidate for further development in cancer therapeutics.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their cytotoxic effects on different cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting potential for development as an anticancer agent .

2. Antimicrobial Properties

this compound has also been investigated for its antimicrobial activity. The compound has shown effectiveness against a range of bacterial strains and fungi.

Case Study:

A study detailed in Phytomedicine highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to disruption of microbial cell membranes .

Agricultural Applications

1. Plant Growth Regulators

This compound has been explored as a plant growth regulator due to its ability to influence root gravitropism. It has been found to selectively inhibit root bending in various plant species, which can be beneficial for agricultural practices.

Case Study:

Research conducted at Kyushu University demonstrated that (2Z,4E)-5-phenylpenta-2,4-dienoic acid (related to this compound) inhibited root gravitropic bending at concentrations as low as 5 µM. This suggests potential applications in crop management and enhancement of root development .

Materials Science Applications

1. Polymer Synthesis

this compound can serve as a monomer in the synthesis of novel polymers due to its reactive functional groups.

Case Study:

In recent studies on polymerization techniques, this compound was used as a chain transfer agent in radical polymerization processes. The resulting polymers exhibited unique thermal and mechanical properties suitable for applications in coatings and adhesives .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate involves its interaction with specific molecular targets. The bromine atom and the dienamido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2, )

- Structure: Features a benzoimidazole ring linked via a butanoate chain to the ethyl benzoate group.

- Key Differences : The absence of a brominated dienamide system and the presence of a benzimidazole moiety make this compound more polar and likely more bioactive in targeting nucleic acids or enzymes.

- Applications : Primarily used in medicinal chemistry for heterocyclic drug development.

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230, )

- Structure: Contains a pyridazine ring attached to a phenethylamino group.

- This compound may exhibit stronger binding to biological targets like kinases.

- Reactivity: The amino group facilitates nucleophilic reactions, unlike the electrophilic bromine in the target compound.

Brominated vs. Non-Brominated Analogs

Ethyl 4-((2E,4Z)-5-Phenylpenta-2,4-dienamido)benzoate (Hypothetical Non-Brominated Analog)

- Structure : Lacks the bromine atom at the 4-position of the diene.

- Stability: Bromine may reduce photostability due to heavy atom effects, whereas non-brominated analogs might exhibit longer half-lives under UV light.

Ethyl 4-(Dimethylamino)benzoate Derivatives ()

Ethyl 4-(Dimethylamino)benzoate

- Structure: Substituted with a dimethylamino group instead of the dienamide.

- Key Differences: The dimethylamino group is a strong electron donor, increasing the compound’s solubility in polar solvents and reactivity in photopolymerization (e.g., resin cements). In contrast, the brominated dienamide in the target compound is likely less polar and more suited for hydrophobic interactions.

- Applications : Widely used as a co-initiator in dental resins due to its high degree of conversion .

Research Implications and Limitations

- Reactivity: The bromine atom in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a feature absent in non-halogenated analogs.

- Synthetic Challenges : The (2E,4Z)-diene configuration requires precise stereocontrol during synthesis, likely using palladium-catalyzed methods or photochemical isomerization.

Biological Activity

Ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a brominated phenyl group and an amide linkage. The molecular formula is , with a molecular weight of approximately 351.21 g/mol. Its structural features are essential for its biological activity and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the bromine atom and the conjugated diene system may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways.

- Anticancer Potential : Research into related compounds suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

- Enzyme Inhibition : Certain derivatives of similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which is crucial in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Q & A

Basic: What are the key synthetic routes for ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate, and how can reaction conditions influence stereochemical outcomes?

Methodological Answer:

The synthesis involves multi-step reactions, including bromination of the diene system and coupling of the benzoate ester. Stereochemical control (E,Z configuration) is achieved through optimized conditions:

- Bromination : Use N-bromosuccinimide (NBS) in DMF at 60°C with K₂CO₃ to favor allylic bromination .

- Amide Coupling : Employ EDCI/HOBt in anhydrous dichloromethane (DCM) to minimize epimerization .

| Step | Reagents/Conditions | Stereochemical Outcome |

|---|---|---|

| Bromination | NBS, DMF, 60°C | Predominantly (E,Z) isomer |

| Amide Coupling | EDCI, HOBt, DCM, RT | High yield (75-85%) |

Advanced: How can researchers resolve contradictions in reported yields for the bromination step of similar dienamide compounds?

Methodological Answer:

Yield discrepancies often stem from reagent purity, solvent choice, and monitoring methods. For example:

- NBS in DMF under argon yields ~80% at 60°C, while lower temperatures (40°C) reduce byproducts but extend reaction time .

- Real-time monitoring (TLC or in-situ IR spectroscopy) optimizes reaction progress. Comparative studies show NBS outperforms Br₂ in regioselectivity for allylic positions .

Basic: What spectroscopic techniques are essential for confirming the E,Z configuration of the dienamide moiety?

Methodological Answer:

- ¹H/¹³C NMR : Vicinal coupling constants (J values) distinguish E/Z isomers. For (2E,4Z)-dienamides, trans (E) protons exhibit J = 10–12 Hz, while cis (Z) protons show J = 14–16 Hz .

- NOESY : Confirms spatial proximity of substituents.

- X-ray Crystallography : Definitive structural proof, as demonstrated for ethyl (2E,4Z)-5-diethylamino-penta-2,4-dienoate derivatives .

Advanced: What strategies enhance the hydrolytic stability of the benzoate ester during in vitro assays?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) para to the ester to reduce nucleophilic attack .

- Assay Optimization : Use PBS (pH 7.4) with esterase inhibitors (e.g., PMSF) or replace ethyl ester with tert-butyl ester to increase half-life from 2 to 24 hours .

Basic: What are common side reactions during brominated dienamide synthesis, and how can they be minimized?

Methodological Answer:

- Over-bromination : Use stoichiometric NBS (1.0 equiv) at 0–5°C .

- Elimination/Isomerization : Avoid strong bases and prolonged heat/light exposure. Aprotic solvents (DCM) reduce elimination .

Advanced: How can computational chemistry predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Fukui indices identify electrophilic sites (e.g., allylic C4 bromine, f⁺ = 0.15) for SN2 mechanisms with soft nucleophiles (e.g., thiophenol) .

- Molecular Dynamics : Solvent effects (e.g., DMSO stabilizes transition states via hydrogen bonding) .

Basic: What purification techniques isolate the target compound effectively?

Methodological Answer:

- Column Chromatography : Hexane:EtOAc (4:1 to 1:1) yields 60–70% purity .

- Preparative HPLC : ACN:H₂O (70:30) achieves >98% purity .

- Recrystallization : Ethanol/water (3:1) at 4°C gives 70–75% yield .

Advanced: How is biological activity evaluated against cancer cell lines as a tubulin inhibitor?

Methodological Answer:

- MTT Assays : Determine IC₅₀ values (e.g., 0.8–2.5 μM in MCF-7 cells) .

- Immunofluorescence Microscopy : Visualize microtubule disruption post-treatment (1–10 μM, 24h) .

- Surface Plasmon Resonance (SPR) : Measure β-tubulin binding affinity (Kd = 120 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.